2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a tetrahydropyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the tetrahydropyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the methoxyphenylacetamide moiety: This can be done through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups in the tetrahydropyrazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory or analgesic agent.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for any bioactive effects of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide
- 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-hydroxyphenyl)acetamide
Uniqueness
What sets 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide apart from similar compounds is the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-26-16-9-7-14(8-10-16)20-17(23)13-21-11-12-22(19(25)18(21)24)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUJHYBSHXRQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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